molecular formula C14H17ClFNO B5302231 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide

Cat. No.: B5302231
M. Wt: 269.74 g/mol
InChI Key: XTRQTPFMBWLGKS-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. This compound features a benzamide core substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a cyclohexylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzoic acid and cyclohexylmethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with cyclohexylmethylamine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The cyclohexylmethyl group can be oxidized to form the corresponding carboxylic acid or ketone.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Lithium aluminum hydride in dry ether.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the chlorine or fluorine atoms.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acids or ketones derived from the cyclohexylmethyl group.

Scientific Research Applications

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its benzamide structure which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzamide structure allows it to bind to certain receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclohexylmethyl)benzamide: Lacks the fluorine atom at the 4-position.

    4-fluoro-N-(cyclohexylmethyl)benzamide: Lacks the chlorine atom at the 2-position.

    2-chloro-N-(cyclohexylmethyl)-4-methylbenzamide: Substitutes the fluorine atom with a methyl group.

Uniqueness

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The cyclohexylmethyl group also adds steric bulk, potentially affecting its binding interactions with molecular targets.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRQTPFMBWLGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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